N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with a molecular formula of C14H11ClN4O2S This compound is known for its unique chemical structure, which includes a quinoxaline ring, a chlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 2-chloroquinoxaline in the presence of a base to form an intermediate product. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinoxaline and benzenesulfonamide derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated by the unique structural features of the compound, which allow it to fit into the binding pockets of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-chlorophenyl)benzenesulfonamide
- 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
- N-{3-[(4-Chlorophenyl)amino]-2-quinoxalinyl}-3-nitrobenzenesulfonamide
Uniqueness
N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H15ClN4O2S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H15ClN4O2S/c21-14-10-12-15(13-11-14)22-19-20(24-18-9-5-4-8-17(18)23-19)25-28(26,27)16-6-2-1-3-7-16/h1-13H,(H,22,23)(H,24,25) |
InChI Key |
RMFVOAYUDNKBRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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